Gonadorelin

Description

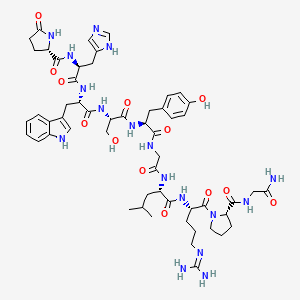

Structure

2D Structure

Properties

IUPAC Name |

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSAKCOAKORKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H75N17O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.88e-02 g/L | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8 | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Luteinizing hormone-releasing factor | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Luteinizing hormone-releasing factor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gonadorelin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Luteinizing hormone releasing hormone human acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Gonadorelin Receptor (GnRHR) Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of ligands targeting the Gonadorelin Receptor (GnRHR), a key player in reproductive endocrinology and a therapeutic target for various hormone-dependent diseases. This document details quantitative binding data, experimental methodologies, and the intricate signaling pathways associated with GnRHR activation.

Introduction to the this compound Receptor (GnRHR)

The Gonadotropin-Releasing Hormone Receptor (GnRHR) is a member of the G-protein coupled receptor (GPCR) superfamily, primarily expressed on the surface of pituitary gonadotrope cells.[1] Its natural ligand, this compound (GnRH), is a decapeptide hormone synthesized and released from the hypothalamus. The interaction between GnRH and its receptor is the primary regulator of the reproductive axis, triggering the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.[2][3]

The development of synthetic GnRH analogs, both agonists and antagonists, has been pivotal in treating a range of conditions, including prostate cancer, breast cancer, endometriosis, and precocious puberty.[4][5] The therapeutic efficacy of these molecules is intrinsically linked to their binding affinity and kinetic profile at the GnRHR.

GnRHR Ligand Binding Affinity and Kinetics

The interaction between a ligand and the GnRHR is characterized by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial for determining a drug's potency, duration of action, and overall pharmacological profile.

Quantitative Binding Data

The following tables summarize the binding affinity and kinetic parameters for a range of GnRH analogs. The data has been compiled from various studies employing radioligand binding assays and other biophysical techniques.

Table 1: Binding Affinity of GnRH Agonists for the Human GnRH Receptor

| Ligand | Ki (nM) | IC50 (nM) | Cell Line | Reference |

| GnRH | 13 | - | CHO-hGnRHR | [6] |

| Buserelin | 0.28 | - | CHO-hGnRHR | [6] |

| Deslorelin | 0.12 | - | CHO-hGnRHR | [6] |

| Goserelin | 0.72 | - | CHO-hGnRHR | [6] |

| Histrelin | 0.17 | - | CHO-hGnRHR | [6] |

| Leuprolide | 0.40 | - | CHO-hGnRHR | [6] |

| Nafarelin | 0.06 | - | CHO-hGnRHR | [6] |

| Triptorelin | 0.12 | - | CHO-hGnRHR | [6] |

| Triptorelin | - | 2.6 x 10-2 (high affinity) | LNCaP | [7][8] |

| Triptorelin | - | 7.7 x 10-0 (low affinity) | LNCaP | [7][8] |

| Triptorelin | - | 2.7 x 10-0 | PC3 | [7][8] |

Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. A lower value indicates a higher affinity.

Table 2: Binding Kinetics of GnRH Agonists at the Human GnRH Receptor

| Ligand | kon (108 M-1min-1) | koff (10-3 min-1) | Residence Time (min) | Reference |

| GnRH | 1.1 ± 0.2 | 140 ± 10 | 7.1 | [6] |

| Buserelin | 3.5 ± 0.3 | 9.8 ± 0.4 | 102 | [6] |

| Deslorelin | 2.5 ± 0.2 | 8.0 ± 0.3 | 125 | [6] |

| Goserelin | 2.8 ± 0.3 | 180 ± 10 | 5.6 | [6] |

| Histrelin | 2.3 ± 0.1 | 15 ± 0.4 | 67 | [6] |

| Leuprolide | 2.8 ± 0.2 | 11 ± 0.4 | 91 | [6] |

| Nafarelin | 3.2 ± 0.2 | 19 ± 0.5 | 53 | [6] |

| Triptorelin | 2.9 ± 0.2 | 11 ± 0.4 | 91 | [6] |

kon (association rate constant) reflects how quickly a ligand binds to the receptor. koff (dissociation rate constant) reflects how quickly a ligand unbinds from the receptor. Residence Time (1/koff) is the average time a ligand remains bound to the receptor.[9]

GnRHR Signaling Pathways

Upon agonist binding, the GnRHR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins.[1][10][11]

References

- 1. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist activity of mammalian gonadotropin-releasing antagonists in chicken gonadotropes reflects marked differences in vertebrate gonadotropin-releasing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Internalization kinetics of the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. excelleratebio.com [excelleratebio.com]

- 8. Direct Monitoring of GPCR Reconstitution and Ligand-Binding Activity by Plasmon Waveguide Resonance | Springer Nature Experiments [experiments.springernature.com]

- 9. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to Gonadorelin (GnRH): Synthesis, Release, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadotropin-releasing hormone (GnRH), a decapeptide hormone, is the central regulator of the reproductive endocrine system. Synthesized and secreted by specialized neurons in the hypothalamus, GnRH governs the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This, in turn, controls gonadal function, including steroidogenesis and gametogenesis. The pulsatile nature of GnRH release is critical for maintaining normal reproductive function. This technical guide provides an in-depth overview of the molecular synthesis of GnRH, its physiological release patterns, the downstream signaling cascade it initiates, and key experimental methodologies used in its study.

Gonadorelin (GnRH) Synthesis

The synthesis of this compound is a multi-step process that begins with the transcription of the GNRH1 gene and culminates in a mature, biologically active decapeptide.

Gene Transcription and Translation

In humans, the GNRH1 gene is located on chromosome 8 and comprises four exons and three introns.[1] Transcription of this gene produces a primary RNA transcript that undergoes splicing to form messenger RNA (mRNA). This mRNA is then translated in the cytoplasm of GnRH neurons into an 89-amino acid preprohormone, known as prepro-GnRH.[2]

Post-Translational Processing

The conversion of the inactive prepro-GnRH into the active GnRH decapeptide involves a series of post-translational modifications that occur within secretory granules.[3][4]

-

Signal Peptide Cleavage: The N-terminal signal peptide is cleaved, yielding the pro-GnRH prohormone.

-

Endoproteolytic Cleavage: Pro-GnRH is cleaved by endopeptidases at specific sites.[4][5] This liberates the 10-amino acid GnRH peptide, a 56-amino acid GnRH-associated peptide (GAP), and a three-amino acid processing site (Gly-Lys-Arg).[3]

-

Exopeptidase Digestion: A carboxypeptidase enzyme removes the C-terminal Lysine and Arginine residues.[4]

-

C-Terminal Amidation: The final step is the amidation of the C-terminal glycine (B1666218) residue, a modification crucial for the biological activity of GnRH.[4]

The diagram below illustrates the sequential processing of the GnRH precursor protein.

Physiological Release Patterns of GnRH

The defining characteristic of GnRH secretion is its pulsatile nature. GnRH is released in discrete bursts from the nerve terminals of GnRH neurons into the hypophyseal portal blood system, which carries it to the anterior pituitary gland.[3] This pulsatility is essential for stimulating the synthesis and secretion of the gonadotropins, LH and FSH.[2]

The GnRH Pulse Generator

The pulsatile release of GnRH is orchestrated by a complex network of neurons in the hypothalamus, often referred to as the GnRH pulse generator. A key component of this network is the KNDy (kisspeptin/neurokinin B/dynorphin) neurons located in the arcuate nucleus. These neurons are thought to be critical in generating the rhythmic, pulsatile secretion of GnRH.

Modulation of Pulsatility

The frequency and amplitude of GnRH pulses are not static and are modulated by various factors, leading to differential regulation of LH and FSH secretion.

-

High-frequency pulses preferentially stimulate LH synthesis and release.[2]

-

Low-frequency pulses are required for FSH release.[2]

This differential regulation is crucial for events throughout the reproductive cycle, such as the menstrual cycle in females. For instance, during the follicular phase, an increase in GnRH pulse frequency leads to a surge in LH that triggers ovulation. Feedback from gonadal steroids, such as estrogen and testosterone, also plays a critical role in modulating GnRH release.[2]

The diagram below illustrates the central role of the hypothalamus in the reproductive axis.

Quantitative Data on GnRH Pulsatility

The precise frequency and amplitude of GnRH pulses vary depending on the species, sex, and physiological state. Measuring GnRH directly in the portal blood is technically challenging, so LH pulses are often used as a surrogate marker due to its shorter half-life compared to FSH.[3]

| Species | Physiological State | GnRH Pulse Frequency (pulses/hour) | Notes |

| Human (Female) | Early Follicular Phase | ~1 | - |

| Human (Female) | Late Follicular Phase | ~1.5 - 2 | Frequency increases leading up to the LH surge. |

| Human (Female) | Luteal Phase | ~0.25 - 0.5 | Frequency decreases, amplitude increases. |

| Human (Male) | Adult | ~1 every 2 hours | Relatively constant pulsatility. |

| Ovine (Ewe) | Follicular Phase | ~1 | - |

| Ovine (Ewe) | Luteal Phase | ~0.17 | - |

Note: These values are approximations and can vary based on the specific study and measurement techniques.

GnRH Receptor Signaling Pathway

Upon reaching the anterior pituitary, GnRH binds to its specific receptor, the gonadotropin-releasing hormone receptor (GnRHR), on the surface of gonadotrope cells.[2] The GnRHR is a seven-transmembrane G-protein-coupled receptor.[2]

Binding of GnRH to its receptor initiates a downstream signaling cascade:

-

G-Protein Activation: The receptor activates a Gq/11 protein.

-

Phospholipase C Activation: The activated G-protein stimulates the enzyme phospholipase C (PLC).[6]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7]

-

Protein Kinase C Activation: The increased intracellular Ca2+ and DAG collectively activate protein kinase C (PKC).[6]

This cascade ultimately leads to the synthesis and secretion of LH and FSH.[2]

Key Experimental Protocols

Studying GnRH synthesis and release requires specialized techniques due to its low concentration and rapid degradation.[3]

Protocol: Measurement of GnRH in Hypophyseal Portal Blood (Ovine Model)

This protocol is a generalized summary of a complex surgical and experimental procedure.

Objective: To directly measure the pulsatile release of GnRH from the hypothalamus.

Methodology:

-

Surgical Preparation: Anesthetize a mature ewe. Perform a trans-sphenoidal surgical approach to expose the hypophyseal portal vessels.

-

Catheterization: Carefully cannulate the portal vessels to allow for blood collection without disrupting pituitary blood flow significantly.

-

Blood Sampling: Collect portal blood samples continuously or at frequent intervals (e.g., every 5-10 minutes) over several hours. Simultaneously, collect peripheral blood samples from a jugular vein to measure LH pulses.

-

Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until assay.

-

Hormone Assay: Measure GnRH concentrations in the portal plasma and LH concentrations in the peripheral plasma using a sensitive and specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Analyze the hormone concentration data over time to identify pulses and determine their frequency and amplitude. Correlate GnRH pulses with LH pulses.

Experimental Workflow Diagram

Conclusion

This compound is the master regulator of the reproductive axis, and its intricate synthesis and tightly controlled pulsatile release are fundamental to reproductive health. A thorough understanding of these processes, from the genetic level to the downstream signaling pathways, is critical for researchers and professionals in endocrinology, reproductive biology, and drug development. The methodologies outlined provide a framework for the continued investigation of this vital neuropeptide and the development of novel therapeutics for reproductive disorders.

References

- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 3. Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR) | GLOWM [glowm.com]

- 4. Pro-gonadotropin-releasing hormone protein is processed within hypothalamic neurosecretory granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 7. originbiopharma.com [originbiopharma.com]

The Nexus of Reproductive Control: A Technical Guide to Gonadorelin Analogues and Their Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadorelin, a synthetic decapeptide identical to endogenous gonadotropin-releasing hormone (GnRH), and its analogues are pivotal tools in reproductive research and clinical practice.[1][2] These compounds modulate the hypothalamic-pituitary-gonadal (HPG) axis, offering a powerful means to investigate and control reproductive processes. Their clinical applications are extensive, ranging from assisted reproductive technologies (ART) and the treatment of hormone-dependent diseases like endometriosis and uterine fibroids to androgen deprivation therapy for prostate cancer.[3][4][5][6] This in-depth technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols essential for their study.

Mechanism of Action: A Tale of Two Ligands

This compound analogues are broadly categorized into two classes based on their interaction with the GnRH receptor (GnRH-R) on pituitary gonadotroph cells: agonists and antagonists.[7]

GnRH Agonists: These analogues, such as Leuprolide and Goserelin, initially bind to and activate the GnRH-R, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare-up" effect.[7][8] However, their prolonged and continuous administration leads to the downregulation and desensitization of GnRH-R, ultimately suppressing gonadotropin release and inducing a state of hypogonadism.[2][5][7] This paradoxical effect is harnessed for therapeutic benefit in conditions requiring gonadal suppression.

GnRH Antagonists: In contrast, antagonists like Degarelix and Cetrorelix competitively bind to the GnRH-R without activating it.[7][9] This immediate blockade of the receptor prevents the initial flare-up of gonadotropins and leads to a rapid and reversible suppression of LH and FSH secretion.[7][8]

Signaling Pathways

The binding of GnRH or its agonists to the GnRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 protein.[10][11] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][12][13] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][12][13] These signaling events culminate in the synthesis and secretion of gonadotropins.

Quantitative Data Presentation

The efficacy of various this compound analogues has been quantified in numerous clinical studies. The following tables summarize key comparative data across different therapeutic areas.

Table 1: Comparison of GnRH Agonists and Antagonists in Advanced Prostate Cancer

| Parameter | GnRH Agonist (Leuprolide) | GnRH Antagonist (Degarelix) | Reference |

| Time to Testosterone (B1683101) Castration (<50 ng/dL) | 3-4 weeks | 96 hours | [8] |

| Testosterone Flare | Present | Absent | [8] |

| Prostate-Specific Antigen (PSA) Progression-Free Survival (HR) | - | 0.71 (p=0.017) | [14] |

| Overall Survival (HR) | - | 0.47 (p=0.023) | [14] |

| Injection Site Reactions | 1% | 40% | [8] |

Table 2: Efficacy of Different GnRH Agonists in IVF Cycles

| Parameter | Triptorelin | Leuprolide Acetate | Nafarelin | Reference |

| Total Gonadotropin Usage (Ampoules) | 47.15 ± 12.97 | 39.45 ± 13.97 | 36.72 ± 13.14 | [15] |

| Number of Retrieved Oocytes | 9.89 ± 5.98 | 10.50 ± 3.69 | 9.19 ± 5.31 | [15] |

| Implantation Rate | 5% | 16.5% | 14.8% | [15] |

| Clinical Pregnancy Rate | 15% | 40% | 38.8% | [15] |

Table 3: GnRH Analogues for Pain Relief in Endometriosis (Compared to Placebo after 3 months)

| Outcome | Risk Ratio (RR) | 95% Confidence Interval (CI) | Reference |

| Pelvic Pain Score Reduction | 2.14 | 1.41 to 3.24 | [16] |

| Dysmenorrhea Score Reduction | 2.25 | 1.59 to 3.16 | [16] |

| Dyspareunia Score Reduction | 2.21 | 1.39 to 3.54 | [16] |

| Pelvic Tenderness Score Reduction | 2.28 | 1.48 to 3.50 | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound analogues. The following sections outline key experimental protocols.

Protocol 1: Radioligand Binding Assay for GnRH Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the GnRH receptor.

Materials:

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).[3]

-

Test Compound: Unlabeled this compound analogue.

-

GnRH Receptor Membrane Preparation: Homogenized cells or tissues expressing the GnRH receptor.[3][10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[10]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]

-

Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).[3][10]

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[10]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, membrane preparation, and radioligand.[10]

-

Non-specific Binding (NSB): A high concentration of an unlabeled standard GnRH agonist, membrane preparation, and radioligand.[10]

-

Competition: Increasing concentrations of the unlabeled test compound, membrane preparation, and a fixed concentration of the radioligand.[3]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[3]

-

Washing: Quickly wash the filters with ice-cold wash buffer.[3]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[10]

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

Protocol 2: In Vivo Efficacy Assessment of a GnRH Analogue in a Rodent Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of a GnRH analogue by measuring its effect on circulating testosterone levels in male rats.

Materials:

-

Test Compound: this compound analogue.

-

Vehicle: Appropriate vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium for oral gavage).[17]

-

Blood Collection Supplies: Serum separator tubes.[17]

-

Testosterone ELISA Kit. [17]

Procedure:

-

Animal Acclimation and Dosing: Acclimate animals to housing conditions. Administer the test compound or vehicle control via the desired route (e.g., oral gavage, subcutaneous injection) at various doses.[17][18]

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours post-dose).[17][18]

-

Serum Preparation: Allow blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.[17]

-

Hormone Measurement: Quantify serum testosterone concentrations using a commercial ELISA kit according to the manufacturer's instructions.[17]

-

Data Analysis: Calculate the mean testosterone concentrations for each treatment group at each time point. Compare the testosterone levels in the treated groups to the vehicle control group to determine the efficacy of the GnRH analogue in suppressing testosterone production.

Protocol 3: Synthesis and Purification of this compound Analogues

The synthesis of peptide-based this compound analogues is typically performed using solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis (SPPS):

-

Resin Preparation: Start with a solid support resin.[19]

-

Amino Acid Coupling: Sequentially add protected amino acids to the growing peptide chain on the resin. Each cycle involves deprotection of the N-terminal amino group, followed by coupling of the next protected amino acid.[20]

-

Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin using a cleavage cocktail (e.g., containing trifluoroacetic acid - TFA).[20][21]

Purification (RP-HPLC):

-

Column: Use a C18-modified silica (B1680970) stationary phase column.[21]

-

Mobile Phase: Employ a gradient of increasing acetonitrile (B52724) in water, typically containing 0.1% TFA as an ion-pairing agent.[20][21]

-

Detection: Monitor the elution of the peptide and impurities using UV detection at 210-220 nm.[21]

-

Fraction Collection: Collect fractions containing the purified peptide.

-

Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide product as a powder.[21]

Conclusion

This compound analogues and their derivatives are indispensable molecules in the field of reproductive research. Their distinct mechanisms of action as agonists or antagonists provide versatile tools for manipulating the HPG axis, enabling detailed investigation of reproductive physiology and the development of targeted therapies for a range of clinical conditions. The standardized experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals, facilitating the continued exploration and application of these potent compounds. Future research will likely focus on the development of novel analogues with improved pharmacokinetic profiles and greater specificity, further expanding their therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. corepeptides.com [corepeptides.com]

- 3. benchchem.com [benchchem.com]

- 4. A narrative review of using GnRH analogues to reduce endometriosis recurrence after surgery: a double-edged sword - New - Gynecology and Pelvic Medicine [gpm.amegroups.org]

- 5. researchgate.net [researchgate.net]

- 6. urologytimes.com [urologytimes.com]

- 7. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. urotoday.com [urotoday.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. KEGG PATHWAY: map04912 [genome.jp]

- 14. Progress in Clinical Research on Gonadotropin-Releasing Hormone Receptor Antagonists for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. Gonadotropin-releasing hormone analogues for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. lcms.cz [lcms.cz]

- 21. bachem.com [bachem.com]

The Role of Gonadorelin in the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadorelin, a synthetic form of gonadotropin-releasing hormone (GnRH), is a critical decapeptide that governs the reproductive endocrine system. Its function within the hypothalamic-pituitary-gonadal (HPG) axis is fundamental to the regulation of fertility and sex steroid production. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on gonadotropin and steroid hormone levels, and detailed protocols for key experimental assays. The differential effects of pulsatile versus continuous administration are examined, highlighting the therapeutic versatility of this molecule. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's biological role and its application in research and drug development.

Introduction

The hypothalamic-pituitary-gonadal (HPG) axis is a tightly regulated endocrine system that controls reproductive function in both males and females.[1] At the apex of this axis lies the pulsatile secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[2] this compound, being chemically identical to endogenous GnRH, serves as a powerful tool to modulate this axis for therapeutic and research purposes.[3] It is a synthetic decapeptide that stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids—testosterone in males and estrogen and progesterone (B1679170) in females—and to support gametogenesis.[3][5]

The pattern of this compound administration is a critical determinant of its physiological effect. Pulsatile delivery mimics the natural episodic release of GnRH, leading to the stimulation of gonadotropin secretion and the activation of the reproductive axis. This approach is utilized in the treatment of conditions such as hypogonadotropic hypogonadism and hypothalamic amenorrhea.[6][7] Conversely, continuous administration of this compound or its long-acting agonists leads to the downregulation and desensitization of GnRH receptors on pituitary gonadotropes, resulting in a profound suppression of LH and FSH release.[8] This paradoxical effect is harnessed for the treatment of hormone-dependent conditions like prostate cancer, endometriosis, and precocious puberty.

This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's function, providing a technical resource for professionals in the field.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of gonadotrope cells in the anterior pituitary gland.[9][10] This binding event initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and secretion of LH and FSH.

The primary signaling pathway activated by the GnRH receptor is the phospholipase C (PLC) pathway.[9] Upon agonist binding, the receptor couples to the Gq/11 class of G-proteins, which in turn activates PLCβ.[11] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[11] The activation of PKC and other downstream kinases, such as the mitogen-activated protein kinase (MAPK) cascade, leads to the phosphorylation of various cellular proteins involved in the synthesis and exocytosis of LH and FSH from secretory granules.[11]

Data Presentation: Quantitative Effects of this compound

The hormonal response to this compound is highly dependent on the dose, route, and pattern of administration. The following tables summarize quantitative data from various studies, illustrating these differential effects.

Table 1: Hormonal Response to Pulsatile this compound Administration in Hypogonadotropic Hypogonadism

| Study Population | This compound Dose & Regimen | Treatment Duration | Baseline LH (IU/L) | Peak LH (IU/L) | Baseline FSH (IU/L) | Peak FSH (IU/L) | Testosterone (nmol/L) | Reference |

| Hypogonadotropic Hypogonadal Male | 18 µg / 90 min | 1 week | 1.9 ± 0.2 | 13.6 ± 1.5 | 1.4 ± 1.9 | Not Reported | 1.2 -> 17.8 ± 2.1 | [7] |

| Congenital Hypogonadotropic Hypogonadism (CHH) Males | 10-15 µg / 90 min | 7 days | 0.20 (median) | 2.66 ± 1.74 | 0.53 (median) | 5.05 ± 3.03 | 0.37 (median) -> Not significantly changed | [12] |

| CHH Males | 10-15 µg / 90 min | 6 months | 0.16 ± 0.20 | 5.96 ± 2.04 | 0.56 ± 0.30 | 5.51 ± 2.60 | 0.58 ± 0.82 -> 2.50 ± 1.59 | [12] |

| CHH Males | 10 µg / 90 min | 3-18 months | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported (Spermatogenesis induced) | [13] |

Table 2: Hormonal Response to Continuous this compound Agonist Administration

| Study Population | This compound Agonist & Dose | Treatment Duration | Baseline LH (mIU/mL) | Nadir LH (mIU/mL) | Baseline FSH (mIU/mL) | Nadir FSH (mIU/mL) | Testosterone | Reference |

| Men with Prostatic Carcinoma | D-Leu6-GnRH proethylamide (1 or 10 mg/day) | 10-11 weeks | Not Reported | Suppressed | Not Reported | 5.7 ± 0.94 | Profoundly reduced | [8] |

| Women undergoing IVF | D-Trp6-LHRH (3.75 mg microcapsules) | Pre-stimulation | Not Reported | Suppressed | Not Reported | Suppressed | E2 < 50 pg/mL | [14] |

Experimental Protocols

Competitive Radioligand Binding Assay for GnRH Receptor

This assay is used to determine the binding affinity of a test compound (e.g., a novel GnRH analog) to the GnRH receptor by measuring its ability to displace a radiolabeled ligand.[15][16]

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[17]

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope, such as 125I-[D-Trp6]-GnRH.

-

Unlabeled Ligand (Competitor): this compound or the test compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA.[16]

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Pre-treated with 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[18]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the GnRH receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.[16]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.

-

Non-specific Binding Wells: Add a high concentration of unlabeled this compound, the radioligand, and the membrane preparation.

-

Competition Wells: Add increasing concentrations of the test compound, the radioligand, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[18]

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the free radioligand.[15]

-

-

Washing:

-

Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[16]

-

-

Radioactivity Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[19]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

-

Determine the IC50 (the concentration of the competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Clinical Protocol for Pulsatile this compound Administration in Hypothalamic Amenorrhea

This protocol outlines a typical clinical approach for inducing ovulation in women with hypothalamic amenorrhea using pulsatile this compound.[6][20]

Patient Selection:

-

Women with primary or secondary amenorrhea due to hypothalamic dysfunction.[20]

-

Confirmation of low or normal gonadotropin levels.

-

Exclusion of other causes of amenorrhea.

Treatment Protocol:

-

Device: A portable infusion pump is used for pulsatile subcutaneous or intravenous administration.[21]

-

Dosage: The initial dose is typically 5 µg of this compound administered as a pulse every 90 minutes.[22]

-

Dose Adjustment: The dose can be adjusted based on the patient's response, typically ranging from 1 to 20 µg per pulse, to achieve follicular development.[22]

-

Monitoring:

-

Follicular Development: Monitored via transvaginal ultrasound.

-

Hormone Levels: Serum LH, FSH, and estradiol (B170435) levels are monitored to assess the ovarian response.

-

-

Ovulation Trigger: In most cases, the endogenous LH surge is sufficient to trigger ovulation once a dominant follicle has matured.

-

Luteal Phase Support: Pulsatile this compound administration is typically continued through the luteal phase to support corpus luteum function.

Conclusion

This compound is a cornerstone in the understanding and manipulation of the hypothalamic-pituitary-gonadal axis. Its dual ability to either stimulate or suppress the reproductive endocrine system, based on its pattern of administration, makes it an invaluable tool in both clinical practice and research. For scientists and drug development professionals, a thorough understanding of this compound's mechanism of action, its quantitative effects on hormone secretion, and the experimental protocols used to study its interactions is essential for the development of novel therapeutics targeting the HPG axis. The data and methodologies presented in this guide provide a solid foundation for further investigation into the complex and vital role of this compound in reproductive physiology.

References

- 1. youtube.com [youtube.com]

- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 3. prometheuzhrt.com [prometheuzhrt.com]

- 4. genemedics.com [genemedics.com]

- 5. A Helpful Guide to this compound: Dosage, Benefits and More - LifeXMD [lifexmd.com]

- 6. Pulsatile Administration of Gn-RH in Hypothalamic Amenorrhea | Upsala Journal of Medical Sciences [ujms.net]

- 7. Quantitative and qualitative changes in LH secretion following pulsatile GnRH therapy in a man with idiopathic hypogonadotrophic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long term effects of administration of a gonadotropin-releasing hormone superagonist analog in men with prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KEGG PATHWAY: map04912 [genome.jp]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. KEGG PATHWAY: GnRH signaling pathway - Reference pathway [kegg.jp]

- 12. Efficacy and safety of pulsatile gonadotropin-releasing hormone therapy in patients with congenital hypogonadotropic hypogonadism: a multicentre clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ovarian stimulation for in-vitro fertilization combining administration of gonadotrophins and blockade of the pituitary with D-Trp6-LHRH microcapsules: pilot studies with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. m.youtube.com [m.youtube.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 22. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

The Direct Effects of Gonadorelin on Steroidogenesis in Leydig Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the direct molecular effects of Gonadorelin (Gonadotropin-Releasing Hormone, GnRH) on steroidogenesis within testicular Leydig cells. While the primary role of GnRH is the regulation of gonadotropin secretion from the pituitary, a significant body of evidence demonstrates a direct action on the testis, modulating the synthesis of androgens. This document outlines the signaling pathways, quantitative effects, and key experimental protocols relevant to this phenomenon.

Introduction: A Direct Testicular Role for a Hypothalamic Hormone

This compound, a synthetic form of the native hypothalamic decapeptide GnRH, is the central regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] Its canonical function involves binding to GnRH receptors (GnRHR) on pituitary gonadotropes to stimulate the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4] LH, in turn, acts on testicular Leydig cells, the primary producers of testosterone (B1683101), to stimulate steroidogenesis.[5][6][7]

Beyond this well-established indirect pathway, GnRH and its agonists can exert direct effects on Leydig cells.[8][9] Specific GnRH receptors have been identified on the Leydig cell surface, and their activation triggers intracellular signaling cascades that acutely modulate testosterone production, independent of pituitary gonadotropins.[10][11] Understanding this direct mechanism is crucial for dissecting the complexities of testicular regulation and for the development of novel therapeutic strategies.

Mechanism of Action: Intracellular Signaling Pathways

The direct stimulatory effect of this compound on Leydig cell steroidogenesis is primarily mediated by a signaling pathway that is distinct from the classic LH-cAMP route. The binding of GnRH to its G-protein coupled receptor (GPCR) on the Leydig cell membrane initiates a cascade involving phospholipase C, calcium mobilization, and protein kinase C.[3][10][12][13]

The key steps are as follows:

-

Receptor Binding and G-Protein Activation: GnRH binds to the GnRH receptor, which couples to the Gαq/11 subunit of a heterotrimeric G-protein.[3][13]

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLCβ.[1][2][3]

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][12][14] This increase in intracellular Ca2+ is a critical requirement for the steroidogenic response.[12][15]

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated Ca2+ levels, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins involved in the steroidogenic process.[1][10]

-

Downstream Signaling: Evidence suggests that the MAPK/ERK signaling pathway can be activated downstream of PKC, contributing to changes in the expression of steroidogenic enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD).[1][16] The release of arachidonic acid via phospholipase A2 may also play a role in mediating the stimulatory effects of GnRH.[17]

Notably, this direct action is not mediated by cyclic nucleotides (cAMP or cGMP), distinguishing it from the primary LH signaling pathway.[10][12]

Quantitative Effects on Steroidogenesis

The direct action of this compound on Leydig cells is characterized by a rapid, dose-dependent stimulation of androgen biosynthesis. This effect is most pronounced in short-term (acute) in-vitro studies. However, it is important to note that chronic exposure to GnRH agonists can lead to a biphasic response, where initial stimulation is followed by downregulation and inhibition of steroidogenesis.[9]

The tables below summarize quantitative data from key studies, demonstrating the acute stimulatory effects of GnRH agonists on testosterone production and the expression of critical steroidogenic factors.

Table 1: Effect of GnRH Agonists on Testosterone Production in Rat Leydig Cells

| Treatment (Agonist) | Concentration | Duration | Basal Testosterone | Treated Testosterone | Fold Increase | Citation |

|---|---|---|---|---|---|---|

| des-Gly10, (D-Ala6) GnRH | 10⁻⁹ M | 1 hour | 2.54 ± 0.13 ng/10⁵ cells | 3.18 ± 0.14 ng/10⁵ cells | ~1.25x | [12] |

| des-Gly10, (D-Ala6) GnRH | 10⁻⁸ M | 1 hour | 2.54 ± 0.13 ng/10⁵ cells | 4.32 ± 0.08 ng/10⁵ cells | ~1.7x | [12] |

| des-Gly10, (D-Ala6) GnRH | 10⁻⁷ M | 1 hour | 2.54 ± 0.13 ng/10⁵ cells | 4.63 ± 0.12 ng/10⁵ cells | ~1.8x | [12] |

| des-Gly10, (D-Ala6) GnRH | 10⁻⁷ M | 3 hours | Control | - | ~4x | [12] |

| Buserelin | ≥ 10⁻⁹ M | - | Control | - | 50-100% Increase | [10] |

| GnRHa | - | - | 2.35 ± 0.13 ng/mL | 14.92 ± 0.33 ng/mL | ~6.35x |[17] |

Table 2: Effect of GnRH Agonists on Steroidogenic Gene Expression in Murine Leydig Cells

| Treatment (Agonist) | Concentration | Duration | Gene Target | mRNA Fold Increase (vs. Control) | Citation |

|---|---|---|---|---|---|

| GnRH-I Agonist | 1 nmol/L | 12 hours | StAR | ~2.3x | [18] |

| GnRH-I Agonist | 1 nmol/L | 12 hours | P450scc (CYP11A1) | ~1.5x | [18] |

| GnRH-I Agonist | 1 nmol/L | 12 hours | 3β-HSD | ~1.8x | [18] |

| GnRH-II Agonist | 10 nmol/L | 12 hours | StAR | ~2.8x | [18] |

| GnRH-II Agonist | 10 nmol/L | 12 hours | P450scc (CYP11A1) | ~1.4x | [18] |

| GnRH-II Agonist | 10 nmol/L | 12 hours | 3β-HSD | ~2.2x |[18] |

StAR: Steroidogenic Acute Regulatory Protein; P450scc: Cytochrome P450 Side-Chain Cleavage; 3β-HSD: 3β-hydroxysteroid dehydrogenase.

Experimental Protocols

Investigating the direct effects of this compound on Leydig cells requires robust methods for cell isolation, culture, and functional analysis. Below are synthesized protocols based on established methodologies.

Protocol for Isolation and Purification of Rodent Leydig Cells

This protocol describes the isolation of primary Leydig cells from adult rat or mouse testes, a crucial first step for in-vitro studies.[19][20][21]

-

Testis Collection and Decapsulation:

-

Euthanize adult male rats (e.g., Sprague-Dawley) or mice via an approved method.

-

Surgically remove the testes and place them in ice-cold Minimum Essential Medium (MEM) or Hank's Balanced Salt Solution (HBSS).

-

Carefully remove the tunica albuginea from each testis.

-

-

Enzymatic Digestion:

-

Transfer the decapsulated testes to a 50 mL tube containing 10 mL of MEM with 0.25 mg/mL Collagenase (Type IV or VI).[19][21]

-

Incubate the tube horizontally in a shaking water bath at 34-37°C with moderate agitation (e.g., 80-100 cycles/min) for 10-20 minutes, until the seminiferous tubules are dispersed.[20][21]

-

Terminate the digestion by adding an equal volume of cold medium. Allow the tubules to settle by gravity for 5-10 minutes.

-

-

Interstitial Cell Collection:

-

Carefully transfer the supernatant, which contains the crude interstitial cell fraction, to a new 50 mL tube.

-

Filter the supernatant through a 70-100 μm nylon mesh to remove clumps of tubules.[19]

-

Centrifuge the filtered suspension at 250-300 x g for 10 minutes to pellet the cells.

-

Wash the cell pellet twice by resuspending in fresh medium and repeating the centrifugation.

-

-

Leydig Cell Purification (Percoll Gradient):

-

Prepare a discontinuous Percoll gradient (e.g., 20%, 40%, 60%, 90% Percoll in HBSS) in a centrifuge tube.[21]

-

Carefully layer the crude interstitial cell suspension on top of the gradient.

-

Centrifuge at 800 x g for 20 minutes at room temperature with no brake.

-

Leydig cells will be enriched in a distinct band, typically at the interface of the higher density layers (e.g., 40-60% or 60-90%).

-

Carefully aspirate the Leydig cell fraction.

-

-

Final Wash and Culture:

-

Wash the purified Leydig cells with an excess of culture medium (e.g., DMEM/F-12 supplemented with serum or defined growth factors) to remove the Percoll.[22]

-

Centrifuge at 350 x g for 8-10 minutes.

-

Resuspend the final cell pellet in culture medium, determine cell count and viability (e.g., using Trypan blue), and plate for experiments. Purity can be assessed by histochemical staining for 3β-HSD activity.[19]

-

Protocol for In-Vitro Steroidogenesis Assay

This protocol outlines the treatment of purified Leydig cells to measure the acute effects of this compound on hormone production.

-

Cell Plating: Plate purified Leydig cells in 24- or 48-well plates at a density of approximately 1-2 x 10⁵ cells per well and allow them to adhere for 24 hours.

-

Treatment:

-

Remove the initial culture medium and replace it with fresh, serum-free medium containing various concentrations of a GnRH agonist (e.g., 10⁻¹⁰ M to 10⁻⁷ M).

-

Include appropriate controls: a vehicle-only control (basal production) and a GnRH antagonist control to demonstrate receptor specificity.[12]

-

-

Incubation: Incubate the cells for a defined period (e.g., 1, 3, or 24 hours) at 37°C.

-

Sample Collection: After incubation, collect the culture supernatant from each well.

-

Hormone Measurement: Analyze the concentration of testosterone (or other steroids like pregnenolone) in the supernatant using a validated method such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).[16][19]

Protocol for Gene and Protein Expression Analysis

This protocol is used to determine how this compound affects the molecular machinery of steroidogenesis.

-

Cell Treatment and Lysis: Treat Leydig cells with GnRH agonists as described in the steroidogenesis assay for the desired duration (e.g., 12 or 24 hours).[18]

-

For RNA Analysis (RT-qPCR):

-

Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA via reverse transcription.

-

Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., StAR, CYP11A1, CYP17A1, HSD3B1) and a reference gene (e.g., GAPDH).[23]

-

-

For Protein Analysis (Western Blot):

-

Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Determine total protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., StAR, 3β-HSD) and a loading control (e.g., β-actin), followed by incubation with appropriate HRP-conjugated secondary antibodies.[16][18]

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Conclusion

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteinizing hormone - Wikipedia [en.wikipedia.org]

- 6. Leydig cells: formation, function, and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rep.bioscientifica.com [rep.bioscientifica.com]

- 9. Biphasic effect of gonadotropin-releasing hormone and its agonist analog (HOE766) on in vitro testosterone production by purified rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gonadotropin-releasing hormone agonist activates protein kinase C in rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Mechanism of action of gonadotropin-releasing hormone-stimulated Leydig cell steroidogenesis. I. The stimulatory effect is calcium dependent and not mediated by cyclic nucleotides [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mechanism of action of gonadotropin-releasing hormone-stimulated Leydig cell steroidogenesis. II. Gonadotropin-releasing hormone stimulates phospholipid labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gonadotropin-releasing hormone positively regulates steroidogenesis via extracellular signal-regulated kinase in rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of action of gonadotropin-releasing hormone stimulated Leydig cell steroidogenesis. III. The role of arachidonic acid and calcium/phospholipid dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. asiaandro.com [asiaandro.com]

- 19. Isolation of Primary Leydig Cells from Murine Testis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Primary culture of purified Leydig cells isolated from adult rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Regulation of testosterone synthesis in Leydig cells by ClC-2 chloride channel - PMC [pmc.ncbi.nlm.nih.gov]

Gonadorelin's Impact on Follicular Development and Ovulation: An In-depth Technical Guide

Introduction

Gonadorelin (B1671987), a synthetic decapeptide identical to native gonadotropin-releasing hormone (GnRH), is a cornerstone in the modulation of the reproductive endocrine system.[1][2] As the primary hypothalamic regulator of the hypothalamic-pituitary-gonadal (HPG) axis, it governs the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] These pituitary hormones are indispensable for regulating gonadal function, including follicular development (folliculogenesis) and ovulation in females.[1][5]

The physiological and therapeutic effects of this compound are critically dependent on its pattern of administration. Pulsatile delivery mimics the endogenous rhythmic secretion by the hypothalamus, stimulating the HPG axis, whereas continuous administration leads to pituitary desensitization and downregulation of the axis.[1][5][6] This duality allows for its application in both fertility treatments to induce ovulation and in conditions requiring gonadal suppression.[1][5]

This technical guide provides a comprehensive analysis of this compound's mechanism of action, its precise effects on follicular dynamics and the induction of ovulation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations for researchers, scientists, and drug development professionals.

Mechanism of Action: From Receptor to Gonadotropin Release

This compound exerts its effects by binding to high-affinity G protein-coupled receptors (GPCRs) on the surface of gonadotrope cells in the anterior pituitary gland.[2][6][7] This interaction initiates a cascade of intracellular signaling events that culminate in the synthesis and exocytosis of LH and FSH.[1][2]

The primary signaling pathway activated by the this compound receptor (GnRHR) is the phospholipase C (PLC) pathway.[1][2][6]

-

Receptor Binding and G-Protein Activation: this compound binds to the GnRHR, inducing a conformational change that activates the associated Gq/11 protein.[7]

-

Second Messenger Production: The activated Gq/11 protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2]

-

Calcium Mobilization and PKC Activation: IP3 diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[1][2] The combination of increased intracellular Ca²⁺ and DAG activates protein kinase C (PKC).[1][2]

-

MAPK Cascade Activation: The signaling cascade further engages mitogen-activated protein kinase (MAPK) pathways, which are crucial for transmitting signals to the nucleus to regulate the transcription of gonadotropin subunit genes.[4][7][8]

-

Gonadotropin Synthesis and Release: The culmination of these signaling events—elevated intracellular calcium and activation of protein kinases—leads to the synthesis of new LH and FSH molecules and the exocytosis of stored gonadotropins into the bloodstream.[2][4]

In addition to the canonical PLC pathway, evidence suggests that under certain conditions, such as high-frequency GnRH pulses, the GnRH receptor can also couple to the cyclic adenosine (B11128) monophosphate (cAMP) pathway, further contributing to the regulation of gonadotrope function.[6][9]

Impact on Follicular Development and Ovulation

The primary therapeutic use of pulsatile this compound is to mimic the natural hormonal cycle, thereby promoting follicular development and inducing ovulation in cases of hypothalamic dysfunction.[10]

Follicular Development: Folliculogenesis is driven by gonadotropins. FSH is the principal driver of follicular recruitment and growth, stimulating the proliferation of granulosa cells in antral follicles.[5][7] LH acts on theca cells to produce androgens, which are then converted to estrogens by granulosa cells under FSH stimulation.[1]

By administering this compound in a pulsatile fashion, a physiological pattern of LH and FSH release is established, promoting the development of a cohort of follicles and the selection of a dominant follicle destined for ovulation.[2][10] The goal in ovulation induction is typically to achieve monofollicular development to minimize the risk of multiple gestation.[11]

Induction of Ovulation: Ovulation is the culmination of follicular development, triggered by a mid-cycle surge of LH.[12] A single, appropriately timed bolus injection of this compound acts as a potent GnRH analogue, provoking a significant, transient discharge of LH from the pituitary.[6] This induced LH surge mimics the natural pre-ovulatory surge, causing the mature follicle to rupture and release a viable oocyte.[5][7] This principle is widely applied in assisted reproductive technologies and in veterinary medicine to synchronize ovulation for timed artificial insemination.[2][12]

Quantitative Data on this compound's Efficacy

The effectiveness of this compound in inducing ovulation has been quantified in numerous clinical and veterinary studies. The following tables summarize key findings.

Table 1: Ovulation Rates in Women with Hypothalamic Amenorrhea Treated with Pulsatile this compound

| Patient Group | Administration Route | Dose per Pulse | Pulse Frequency | Ovulation Rate (%) | Source(s) |

|---|---|---|---|---|---|

| Primary HA | Intravenous (IV) | <6 µg | 90 min | 75% (39/52 regimens) | [10] |

| Primary HA | Intravenous (IV) | 11-20 µg | 90 min | 91% (64/70 regimens) | [10] |

| Primary HA | Overall (IV & SC) | Varied | Varied | 94% (45/48 patients) | [10] |

| Secondary HA | Intravenous (IV) | <6 µg | 90 min | 90% (118/131 regimens) | [10] |

| Secondary HA | Intravenous (IV) | 11-20 µg | 90 min | 85% (63/74 regimens) | [10] |

| Secondary HA | Overall (IV & SC) | Varied | Varied | 88% (83/94 patients) | [10] |

HA: Hypothalamic Amenorrhea; SC: Subcutaneous

Table 2: Comparative Ovulatory Response to Different GnRH Analogues in Cattle

| GnRH Analogue | Dose | Ovulation/Follicle Disappearance Rate (%) | Notes | Source(s) |

|---|---|---|---|---|

| This compound | 100 µg | 73% | Lower peak LH release compared to others. | [13] |

| Lecirelin | 25 µg | 82% | [13] | |

| Lecirelin | 50 µg | 100% | [13] |

| Buserelin (B193263) | 10 µg | 100% | |[13] |

Table 3: Dose-Dependent Effect of this compound on Ovulation in River Buffalo

| Treatment Group | This compound Dose | Ovulation Rate | Notes | Source(s) |

|---|---|---|---|---|

| Group 1 | 50 µg | 1 of 4 females (25%) | Persistent dominant follicle in 3 females. | [14][15] |

| Group 2 | 100 µg | 4 of 4 females (100%) | Ovulation within 48h, followed by new follicular wave. | [14][15] |

| Group 3 (Control) | 0 µg | 0% | Dominant follicle became persistent. |[14][15] |

Detailed Experimental Protocols

Reproducible research relies on well-defined methodologies. The following sections detail common protocols for evaluating the effects of this compound.

Protocol 1: Assessment of Gonadotropin Response to this compound

Objective: To quantify the release of LH and FSH from the pituitary following a this compound challenge.

Methodology:

-

Subject Selection: Select healthy subjects (e.g., non-lactating cows, healthy male volunteers) with synchronized estrous cycles or baseline hormonal status, as required by the study design.[12]

-

Catheterization: Place an indwelling jugular venous catheter for serial blood sampling.

-

Baseline Sampling: Collect blood samples at regular intervals (e.g., every 15 minutes for 1-2 hours) prior to treatment to establish baseline hormone concentrations.[16]

-

This compound Administration: Administer a specified dose of this compound (e.g., 100 µg) as an intramuscular (IM) or intravenous (IV) bolus.[12][16]

-

Post-Treatment Sampling: Collect blood samples at frequent, timed intervals post-injection (e.g., 0, 0.5, 1, 1.5, 2, 4, and 6 hours).[12]

-

Sample Processing: Centrifuge blood samples to separate plasma or serum, which is then stored at -20°C or lower until analysis.[12]

-

Hormone Analysis: Quantify LH and FSH concentrations using a validated double-antibody radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[12]

-

Data Analysis: Analyze data for peak hormone concentration, time to peak, and total hormone release (area under the curve).

Protocol 2: Ultrasound Monitoring of Follicular Dynamics

Objective: To visually track follicular growth, ovulation, and new follicular wave emergence in response to this compound.

Methodology:

-

Equipment: Utilize a high-resolution real-time B-mode ultrasound scanner equipped with a 5-10 MHz transrectal or transvaginal transducer.

-

Baseline Scan: Perform an initial scan on Day 0 of the protocol (at the time of GnRH administration) to record the number and diameter of all follicles >5 mm and identify the dominant follicle.[12][17]

-

Serial Monitoring: Conduct daily (or twice daily around the expected time of ovulation) ultrasound examinations from Day 0 to Day 6-10.[12][17]

-

Measurements: For each examination, record the diameter of the dominant follicle and the largest subordinate follicles. Map the position of follicles to ensure accurate tracking over time.[18]

-

Ovulation Confirmation: Ovulation is confirmed by the disappearance of a previously identified dominant follicle (typically ≥10 mm).[12]

-

Follicular Wave Emergence: Monitor for the emergence of a new cohort of small follicles (3-5 mm) following the ovulation or atresia of the dominant follicle.[12]

Protocol 3: Histological Analysis of Ovarian Response

Objective: To examine the ovarian structures, primarily the presence and number of corpora lutea, to confirm ovulation.

Methodology:

-

Study Design: Treat animals (e.g., rats, cats) with this compound or a placebo during estrus.[19][20]

-

Tissue Collection: Perform ovariectomy at a fixed time point after treatment (e.g., 4 days) to allow for the full development of corpora lutea (CL).[19][20]

-

Fixation: Immediately fix the collected ovaries in a 10% neutral buffered formalin or Bouin's solution for at least 24 hours.

-

Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

-

Sectioning: Cut serial sections of the entire ovary at a thickness of 5-7 µm using a microtome.

-

Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.[21]

-

Microscopic Evaluation: Examine the slides under a light microscope. Identify and count all corpora lutea, antral follicles, and preantral follicles to quantitatively assess the ovulatory response and overall follicular health.[20][21]

Conclusion

This compound is a powerful synthetic peptide that precisely modulates the reproductive axis. Its impact on follicular development and ovulation is fundamentally dictated by its administration protocol. Pulsatile delivery effectively restores or enhances the natural gonadotropin support for folliculogenesis, while a bolus administration can reliably trigger the LH surge necessary for ovulation. The quantitative data from human and animal studies consistently demonstrate its efficacy in inducing ovulation, forming the basis of its use in treating infertility and managing reproduction. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and harness the therapeutic potential of this critical reproductive hormone.

References

- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 2. originbiopharma.com [originbiopharma.com]

- 3. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. corepeptides.com [corepeptides.com]

- 7. rawamino.com [rawamino.com]

- 8. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Use of exogenous gonadotropins for ovulation induction in anovulatory women: a committee opinion (2020) | American Society for Reproductive Medicine | ASRM [asrm.org]

- 12. The effects of 3 this compound products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of this compound, lecirelin, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of different doses of this compound on ovarian follicle dynamics in river buffalo (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of gonadotropin-releasing hormone on bioactivity of follicle-stimulating hormone (FSH) and microstructure of FSH, luteinizing hormone and sex hormone-binding globulin in a testosterone-based contraceptive trial: evaluation of responders and non-responders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Follicle Monitoring and Endometrial Correlation [pajtcces.com]

- 18. [Ultrasound monitoring of follicle growth in IVF] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Disappearance of signs of heat and induction of ovulation in oestrous queens with this compound: a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Gonadorelin Acetate Versus Hydrochloride Salt in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of gonadorelin (B1671987) acetate (B1210297) and this compound hydrochloride for research applications. The document outlines the physicochemical properties, biological activity, and stability of both salt forms, supported by quantitative data and detailed experimental protocols. This guide aims to equip researchers with the necessary information to make informed decisions when selecting the appropriate this compound salt for their specific research needs.

Introduction